molecular formula C24H27N3O2S B2940836 N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532970-00-6

N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2940836
CAS No.: 532970-00-6
M. Wt: 421.56
InChI Key: DKAYMYBELDJKHR-UHFFFAOYSA-N
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Description

N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound featuring a benzamide group linked to an indole moiety through a thioether bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thioether Formation: The indole derivative is then reacted with a thioether precursor, such as 2-oxo-2-(piperidin-1-yl)ethyl chloride, in the presence of a base like triethylamine to form the thioether linkage.

    Benzamide Coupling: The final step involves coupling the thioether-indole intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for optimal reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzamide and indole moieties can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether.

    Alcohols: From reduction of the carbonyl groups.

    Functionalized Indoles and Benzamides: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its structure allows it to interact with various biological targets, making it useful in studying enzyme functions and signaling pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by modulating biological pathways, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The thioether and benzamide groups contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-((2-oxo-2-(morpholin-4-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide: Similar structure with a morpholine ring instead of a piperidine ring.

    N-(2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The piperidine ring, in particular, may enhance its pharmacokinetic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c28-23(26-14-7-2-8-15-26)18-30-22-17-27(21-12-6-5-11-20(21)22)16-13-25-24(29)19-9-3-1-4-10-19/h1,3-6,9-12,17H,2,7-8,13-16,18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAYMYBELDJKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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